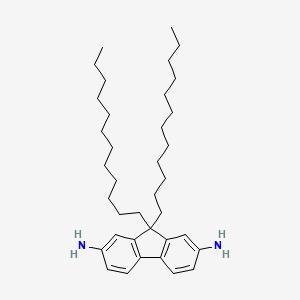

9,9-Didodecyl-9H-fluorene-2,7-diamine

Beschreibung

Eigenschaften

Molekularformel |

C37H60N2 |

|---|---|

Molekulargewicht |

532.9 g/mol |

IUPAC-Name |

9,9-didodecylfluorene-2,7-diamine |

InChI |

InChI=1S/C37H60N2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28,38-39H2,1-2H3 |

InChI-Schlüssel |

RVFHNDKIQFJWJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of 2,7-Dibromofluorene

A robust method involves the nucleophilic substitution of 2,7-dibromofluorene with 1-bromododecane under phase-transfer or basic conditions:

| Reagents & Conditions | Details | Yield (%) | Notes |

|---|---|---|---|

| 2-Bromo-7-iodo-fluorene (10.78 mmol) | Starting halogenated fluorene derivative | - | Precursor to dialkylation |

| 1-Bromododecane (26.95 mmol) | Alkylating agent | - | Provides dodecyl chains |

| Tetrabutylammonium bromide (NBu4Br, 2 mmol) | Phase-transfer catalyst | - | Enhances reaction efficiency |

| Toluene (35 mL) + 50% aqueous NaOH (35 mL) | Biphasic reaction medium | - | Reaction temperature: 60 °C, 5 h |

| Workup | Extraction with hexane, washing, drying | - | Purification by column chromatography |

The reaction yields 9,9-didodecyl-2,7-dibromofluorene as a colorless oil solidifying on standing, with a reported yield of 68%.

Alternative Alkylation via Metal Alkoxides

Another method uses metal alkoxides (e.g., potassium tert-butoxide) as bases in tetrahydrofuran (THF) solvent under anhydrous, oxygen-free, nitrogen atmosphere:

| Reagents & Conditions | Details | Yield (%) | Notes |

|---|---|---|---|

| 2,7-Dibromofluorene or fluorene | Starting material | - | 0.10 mol scale |

| Haloalkyl compound (e.g., 1-bromododecane) | Alkylating agent | - | Dissolved in THF |

| Potassium tert-butoxide (or sodium methylate) | Strong base | - | Dissolved in THF |

| THF solvent | Reaction medium | - | Reaction under N2, anhydrous |

| Dropwise addition of alkyl halide solution to base/fluorene solution | Controlled addition rate (~3-4 mL/min) | 90-97% | Reaction time ~2-2.5 h |

| Workup | Extraction, drying, rotary evaporation, silica gel chromatography | - | Produces white solid alkylated fluorene derivatives |

Yields for similar alkylations with butyl or octyl halides range from 48% to 97%, indicating high efficiency and scalability of this method.

Conversion to this compound

The diamine functionality at the 2,7-positions is introduced typically by nucleophilic aromatic substitution or palladium-catalyzed amination of the dibromo intermediate.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

- The dibromo compound (9,9-didodecyl-2,7-dibromofluorene) is reacted with ammonia or amine sources in the presence of palladium catalysts and suitable ligands.

- Reaction conditions often include heating in polar aprotic solvents (e.g., toluene, dioxane) under inert atmosphere.

- The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by amine coordination and reductive elimination to form the C–N bond.

While specific experimental details for this exact diamine are less commonly reported, analogous procedures for fluorene diamines are well established in literature.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of fluorene | 1-Bromododecane, potassium tert-butoxide, THF, N2, 2–2.5 h | 9,9-Didodecylfluorene | ~90-97 | High purity after silica gel column |

| Bromination at 2,7-positions | Brominating agents (e.g., NBS) | 9,9-Didodecyl-2,7-dibromofluorene | - | Precursor for amination |

| Amination (Pd-catalyzed) | Pd catalyst, ammonia/amine, base, solvent | This compound | - | Requires inert atmosphere, heating |

Research Discoveries and Notes

- The alkylation step benefits from strict anhydrous and oxygen-free conditions to prevent side reactions and ensure high yield.

- Use of metal alkoxides such as potassium tert-butoxide or sodium methylate in THF is effective for introducing long alkyl chains at the 9-position.

- The reaction color changes (blood red to gray-white) during alkylation serve as visual indicators of reaction progress.

- Purification by silica gel chromatography is essential for isolating high-purity intermediates and final products.

- The palladium-catalyzed amination step is versatile and allows for the introduction of amino groups at the 2,7-positions, critical for the diamine functionality.

- Yields vary depending on halide type and base used; iodides tend to give lower yields compared to bromides under similar conditions.

Analyse Chemischer Reaktionen

Coupling Reactions for Functionalized Derivatives

The primary amino groups at positions 2 and 7 facilitate nucleophilic substitution and coupling reactions. For example:

-

Amide bond formation : Reaction with N-Boc-L-proline using HBTU/TEA yields prolinamide derivatives . This two-step process involves Boc deprotection with TFA, achieving 75–98% yields .

-

Carbamate synthesis : Coupling with amino acid carbamates (e.g., benzyl carbamates) under HBTU activation produces derivatives with enhanced solubility for optoelectronic applications .

Reaction Conditions and Yields

| Reagent | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| N-Boc-L-proline | HBTU/TEA, DMF | RT | 80% | |

| Benzyl chloroformate | TEA, DCM | 0°C → RT | 65% |

Polymerization via Suzuki-Miyaura Cross-Coupling

This diamine serves as a precursor for boronic ester monomers, enabling synthesis of conjugated polymers. Key steps include:

-

Boronation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc yields bis-boronic esters .

-

Polymerization : Suzuki coupling with dibromofluorenes (e.g., 2,7-dibromo-9,9-didodecylfluorene) produces polyfluorenes with tailored electronic properties .

Polymerization Data

Functionalization via Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution:

-

Bromination : Treatment with NBS (N-bromosuccinimide) in DMF introduces bromine at positions 4 and 5, forming tetrabromo intermediates for further cross-coupling .

-

Nitration : Controlled nitration at the 4-position enhances electron-withdrawing character, useful in charge-transport materials.

Substitution Reaction Parameters

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | NBS, DMF | 60°C, 12 h | 2,7-Diamino-4,5-dibromo | 72% | |

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 2,7-Diamino-4-nitro | 58% |

Deprotection and Side-Chain Engineering

The didodecyl chains enable solubility in organic solvents, but their removal or modification is critical for device integration:

Wissenschaftliche Forschungsanwendungen

9,9-Didodecyl-9H-fluorene-2,7-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of polymeric materials, particularly those used in organic light-emitting diodes (OLEDs) and other electronic devices

Medicine: While direct medical applications are limited, its derivatives could be explored for drug delivery systems or as components in diagnostic tools.

Industry: In the industrial sector, it is used in the production of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-diamine largely depends on its application. In the context of organic electronics, the compound acts as a building block for polymeric materials that exhibit desirable electronic properties. The dodecyl groups enhance solubility and processability, while the amine groups can participate in further chemical modifications, allowing for the fine-tuning of the material’s properties .

Vergleich Mit ähnlichen Verbindungen

9,9-Dimethyl-9H-fluorene-2,7-diamine (CAS 216454-90-9)

- Structure : Shorter methyl (C1) substituents at the 9-position.

- Properties :

- Lower molecular weight (224.3 g/mol vs. ~754.78 g/mol for didodecyl derivatives) .

- Reduced solubility in organic solvents due to shorter alkyl chains, limiting solution-processability.

- Applications: Used in light-emitting electrochemical cells (e.g., DMFL-NPB) but less prevalent in OPVs due to inferior film-forming properties .

9,9-Dioctyl-9H-fluorene-2,7-diamine

- Structure : Octyl (C8) chains at the 9-position.

- Properties :

- Intermediate solubility and thermal stability compared to dimethyl and didodecyl derivatives.

- Serves as a precursor for diazidation reactions to synthesize functionalized polymers (e.g., 2,7-diazido derivatives) .

- Less thermally stable than didodecyl analogs, as longer alkyl chains enhance decomposition resistance .

N,N'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9,9-dimethyl-N,N',N"-triphenyl-9H-fluorene-2,7-diamine) (3DMFL-BPA)

- Structure : Bulky triphenylamine groups with dimethyl substitution.

- Properties :

- High glass transition temperature (>300°C) due to rigid aromatic groups, suitable for stable optoelectronic devices .

- Lower solubility than didodecyl derivatives, requiring sublimation for purification .

- Applications: High-performance hole-transport materials in OLEDs, contrasting with didodecyl derivatives’ use in solution-processed OPVs .

DMFL-NPB (9,9-Dimethyl-N,N'-di(1-naphthyl)-N,N'-diphenyl-9H-fluorene-2,7-diamine)

- Structure : Aromatic amine substituents with dimethyl fluorene core.

- Properties :

Data Tables

Table 1. Key Physical and Chemical Properties

Table 2. Comparative Performance in Optoelectronic Devices

Biologische Aktivität

9,9-Didodecyl-9H-fluorene-2,7-diamine is a compound of interest in various fields, particularly in materials science and biological applications. This article delves into its biological activity , synthesizing findings from diverse studies and sources to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H38N2 |

| Molecular Weight | 346.56 g/mol |

| CAS Number | 711026-06-1 |

The biological activity of this compound primarily revolves around its interactions with biomolecules. It is hypothesized that the compound can modulate enzyme activity and influence cellular signaling pathways. The presence of amine groups allows for potential hydrogen bonding with various biological targets, enhancing binding affinity and specificity.

Case Studies

- Antioxidant Activity : A study investigated the antioxidant properties of fluorene derivatives, including this compound. The results indicated significant free radical scavenging activity, which suggests potential applications in preventing oxidative stress-related diseases .

- Cell Proliferation Inhibition : Another research study assessed the compound's effect on cancer cell lines. The findings demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Research has shown that derivatives of fluorene compounds can exhibit neuroprotective effects by reducing neuronal apoptosis in models of neurodegenerative diseases . This opens avenues for further exploration of this compound in neuropharmacology.

Comparative Analysis

The following table summarizes comparative studies on the biological activity of similar fluorene derivatives:

| Compound | Antioxidant Activity | Cell Proliferation Inhibition | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 2,7-Dibromo-9,9-didodecyl-9H-fluorene | Moderate | Low | High |

| 9,9-Didecyl-2,7-dibromofluorene | Low | Significant | Low |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available fluorene derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Q & A

Q. Advanced

- Toxicity screening : Although specific data are limited, related fluorenes show mild skin/eye irritation (H315/H319). Use PPE and fume hoods .

- Waste disposal : Incinerate halogenated byproducts (e.g., dibromo intermediates) to avoid environmental persistence .

- Emergency response : Ensure access to eye wash stations and neutralize spills with inert adsorbents (e.g., vermiculite) .

How can theoretical frameworks guide the design of experiments for novel fluorene-based polymers?

Q. Advanced

- Conceptual models : Use frontier molecular orbital theory to predict reactivity in copolymerization with electron-deficient monomers (e.g., diketopyrrolopyrrole) .

- Multiscale simulations : Combine DFT (for electronic structure) and molecular dynamics (for bulk morphology) to optimize thin-film processing .

- Machine learning : Train models on existing fluorene derivative databases to predict synthetic feasibility and device performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.